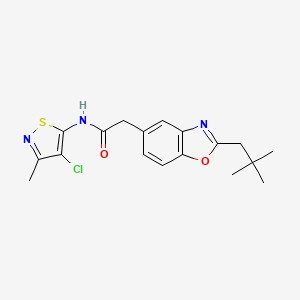
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide
概要
説明
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide is a complex organic compound that belongs to the class of isothiazolyl-benzoxazole derivativesIts unique structure, which includes both isothiazole and benzoxazole moieties, makes it a valuable intermediate in the synthesis of various agrochemical fungicides and insecticides.
準備方法
The synthesis of N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylisothiazole with 2-(2,2-dimethylpropyl)benzoxazole in the presence of a suitable acylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various agrochemical fungicides and insecticides, making it valuable for agricultural research and development.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
作用機序
The mechanism of action of N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide involves its interaction with specific molecular targets. The isothiazole moiety is known to interact with thiol-containing residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an enzyme inhibitor.
類似化合物との比較
N-(4-Chloro-3-methyl-5-isothiazolyl)-2-(2,2-dimethylpropyl)-5-benzoxazoleacetamide can be compared with other similar compounds, such as:
Methylchloroisothiazolinone: This compound also contains an isothiazole moiety and is used as a biocide in various applications.
Benzoxazole derivatives: Compounds containing the benzoxazole moiety are known for their antimicrobial and antifungal properties, making them valuable in pharmaceutical and agricultural research.
The uniqueness of this compound lies in its combined isothiazole and benzoxazole structure, which enhances its versatility and effectiveness in various applications.
特性
分子式 |
C18H20ClN3O2S |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-10-16(19)17(25-22-10)21-14(23)8-11-5-6-13-12(7-11)20-15(24-13)9-18(2,3)4/h5-7H,8-9H2,1-4H3,(H,21,23) |
InChIキー |
GVPQBEHDOLWRCX-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1Cl)NC(=O)CC2=CC3=C(C=C2)OC(=N3)CC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














